molecular formula C13H17ClN2 B13707974 2-Amino-3,8-diethylquinoline hydrochloride CAS No. 1172059-12-9

2-Amino-3,8-diethylquinoline hydrochloride

Cat. No.: B13707974
CAS No.: 1172059-12-9
M. Wt: 236.74 g/mol
InChI Key: KOBXZARBXPMFGE-UHFFFAOYSA-N
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Description

2-Amino-3,8-diethylquinoline hydrochloride is a chemical compound with the molecular formula C13H16N2·HCl and a molecular weight of 236.74 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,8-diethylquinoline hydrochloride typically involves the alkylation of 2-aminoquinoline derivatives. The reaction conditions often include the use of ethylating agents under controlled temperatures and pH levels to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation techniques, followed by purification processes such as recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,8-diethylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-Amino-3,8-diethylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,8-diethylquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The pathways involved include inhibition of enzyme activity and interference with cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,8-diethylquinoline hydrochloride is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .

Properties

CAS No.

1172059-12-9

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

3,8-diethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-3-9-6-5-7-11-8-10(4-2)13(14)15-12(9)11;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H

InChI Key

KOBXZARBXPMFGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)N)CC.Cl

Origin of Product

United States

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